molecular formula C20H28N4O3S2 B2500736 N-(4-((4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1170625-35-0

N-(4-((4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2500736
CAS No.: 1170625-35-0
M. Wt: 436.59
InChI Key: DOPZTXVBRHKOSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H28N4O3S2 and its molecular weight is 436.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-((4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide, also known as a thiazole-based compound, has garnered attention due to its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and various applications in medicinal chemistry.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process that typically involves the formation of a thiazole ring, followed by the introduction of a piperazine moiety and subsequent acylation. The general synthetic route includes:

  • Formation of the Thiazole Ring : This is achieved via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
  • Piperazine Ring Introduction : The thiazole derivative undergoes nucleophilic substitution with piperazine.
  • Acylation : The final step involves attaching the sulfonamide and acetamide functionalities to yield the target compound.

Structural Formula

The molecular formula for this compound is C20H24N3O4SC_{20}H_{24}N_3O_4S, with a molecular weight of approximately 411.5 g/mol .

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against various cancer types, indicating potent cytotoxicity .

Antimicrobial Properties

Thiazole-containing compounds have been evaluated for their antimicrobial activity. Studies suggest that these compounds can inhibit bacterial growth by disrupting cellular processes. They have been tested against a range of pathogens, including both Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial effects .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to modulate inflammatory pathways by inhibiting the activation of NF-kB, a key transcription factor involved in inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

SAR studies reveal that modifications to the thiazole and piperazine rings can enhance biological activity. For example, substituents at specific positions on the thiazole ring can significantly affect potency and selectivity against various biological targets. The presence of electron-donating groups on the phenyl ring has been correlated with increased anticancer activity .

Case Study 1: Anticancer Activity

In a study published in MDPI, a series of thiazole derivatives were evaluated for their cytotoxicity against A-431 and Jurkat cell lines. The most active compound demonstrated an IC50 value lower than that of doxorubicin, highlighting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of thiazole-piperazine derivatives against Mycobacterium tuberculosis. The results indicated that certain modifications enhanced efficacy, suggesting pathways for drug development targeting resistant strains .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: C22H36N4O5SC_{22}H_{36}N_{4}O_{5}S, with a molecular weight of 468.6 g/mol. Its structure features a thiazole ring, which is known for its biological activity, linked to a piperazine moiety and a sulfonamide group, contributing to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, modifications of related compounds have been shown to exhibit growth inhibition in various cancer cell lines, including pancreatic cancer cells such as MiaPaCa2 and PANC-1. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the phenylacetamide moiety can enhance cytotoxicity against these cell lines .

Anticonvulsant Activity

Research has demonstrated that derivatives of thiazole-containing compounds exhibit anticonvulsant properties. For example, a study reported that certain thiazole-integrated compounds showed significant activity in animal models of epilepsy, suggesting that the thiazole moiety plays a crucial role in enhancing anticonvulsant effects .

Anti-inflammatory Effects

The compound has been investigated for its ability to act as an antagonist of the CCR2b receptor, which is involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Screening

A focused library of compounds derived from N-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl acetamide was synthesized and screened against multiple human cancer cell lines. The results indicated that certain modifications led to enhanced anticancer activity, particularly against drug-resistant pancreatic cancer cells .

Case Study 2: Anticonvulsant Activity Evaluation

In vivo studies evaluated the anticonvulsant activity of new derivatives based on the thiazole-piperazine scaffold. The findings showed that specific substitutions at the 3-position significantly influenced their efficacy, demonstrating the importance of structural optimization in drug design .

Properties

IUPAC Name

N-[4-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S2/c1-15(25)21-16-5-7-17(8-6-16)29(26,27)24-11-9-23(10-12-24)13-19-22-18(14-28-19)20(2,3)4/h5-8,14H,9-13H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPZTXVBRHKOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NC(=CS3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.